REACTION_CXSMILES
|
[O:1]=[C:2]([C:15]1[CH:20]=[C:19]([F:21])[C:18]([F:22])=[C:17]([F:23])[CH:16]=1)[CH2:3][CH2:4][CH2:5][CH2:6][NH:7]C(=O)OC(C)(C)C>FC(F)(F)C(O)=O.ClCCl>[NH2:7][CH2:6][CH2:5][CH2:4][CH2:3][C:2]([C:15]1[CH:16]=[C:17]([F:23])[C:18]([F:22])=[C:19]([F:21])[CH:20]=1)=[O:1] |f:1.2|
|
Name
|
Tert-butyl 5-oxo-5-(3,4,5-trifluorophenyl)pentylcarbamate
|
Quantity
|
0.18 g
|
Type
|
reactant
|
Smiles
|
O=C(CCCCNC(OC(C)(C)C)=O)C1=CC(=C(C(=C1)F)F)F
|
Name
|
trifluoroacetic acid dichloromethane
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F.ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
then concentrated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in ethyl acetate (40 mL)
|
Type
|
WASH
|
Details
|
washed with saturated sodium chloride/2M aqueous sodium hydroxide 10:1 (11 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
NCCCCC(=O)C1=CC(=C(C(=C1)F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.11 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 88.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |